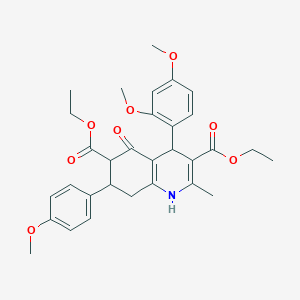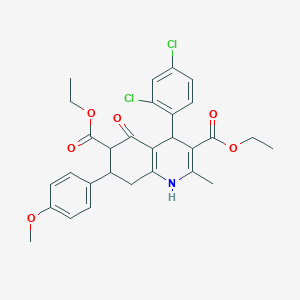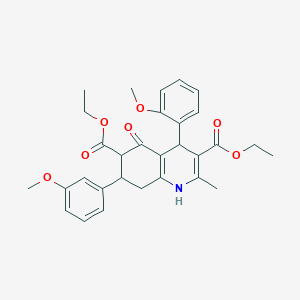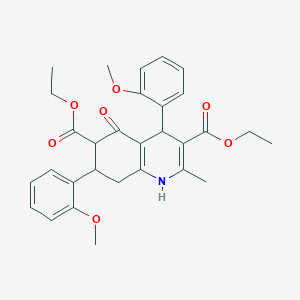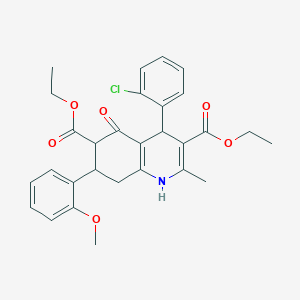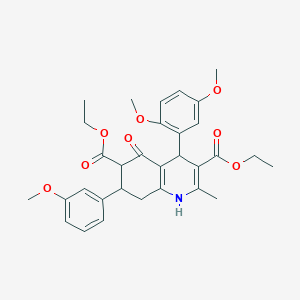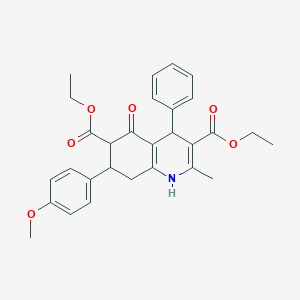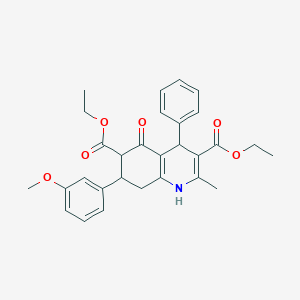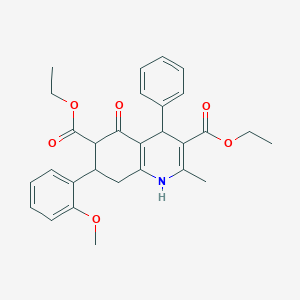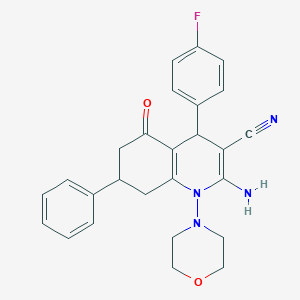
2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Morpholine Ring Formation: The morpholine ring can be formed through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents or modify existing ones.
Cyclization: The compound can undergo cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and electrophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with new substituents on the quinoline core or the phenyl rings.
科学研究应用
2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s potential biological activity makes it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine: The compound may have potential therapeutic applications, such as acting as a drug candidate for treating various diseases. Its interactions with biological targets can be studied to understand its mechanism of action and efficacy.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE involves its interactions with molecular targets, such as enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds to 2-AMINO-4-(4-FLUOROPHENYL)-1-(MORPHOLIN-4-YL)-5-OXO-7-PHENYL-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE include:
Quinoline Derivatives: Compounds with a quinoline core and various substituents.
Fluorophenyl Compounds: Compounds containing a fluorophenyl group.
Morpholine Derivatives: Compounds with a morpholine ring and various functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the quinoline core, fluorophenyl group, morpholine ring, and various functional groups provides a unique set of chemical properties and reactivity. This makes the compound a valuable tool for exploring new chemical reactions, studying biological interactions, and developing new materials and therapeutics.
属性
分子式 |
C26H25FN4O2 |
|---|---|
分子量 |
444.5 g/mol |
IUPAC 名称 |
2-amino-4-(4-fluorophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C26H25FN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2 |
InChI 键 |
PYIXEEMIEPILLW-UHFFFAOYSA-N |
SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CC=C5 |
规范 SMILES |
C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)F)C(=O)CC(C3)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B303679.png)
![3,6-DIETHYL 4-[4-(DIETHYLAMINO)PHENYL]-7-(2-METHOXYPHENYL)-2-METHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3,6-DICARBOXYLATE](/img/structure/B303680.png)
